molecular formula C17H22N2O4 B11532723 methyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

methyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11532723
M. Wt: 318.4 g/mol
InChI Key: IDWYBGKTCIELDS-UHFFFAOYSA-N
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Description

Methyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Methyl: Refers to the methyl group (CH₃) attached to the indole ring.

    5-[(butylcarbamoyl)oxy]: Indicates that a butylcarbamoyl group (C₄H₉CONH-) is attached at position 5 of the indole ring.

    1,2-dimethyl: Signifies two methyl groups attached to the indole nucleus.

    1H-indole-3-carboxylate: The core structure is an indole ring with a carboxylate group (COO⁻) at position 3.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the reaction of an indole derivative with a butylcarbamoyl chloride, followed by esterification with methanol. The exact synthetic route may vary depending on the specific starting materials and conditions.

Industrial Production:: Industrial-scale production typically employs efficient and cost-effective methods. detailed proprietary processes are often closely guarded by manufacturers.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of the compound.

    Substitution: Substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions::

    Butylcarbamoyl chloride: Used for introducing the butylcarbamoyl group.

    Methanol: Essential for esterification.

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) for oxidation reactions.

    Reducing agents: Like sodium borohydride (NaBH₄) for reduction.

Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified indole rings or altered carbonyl groups.

Scientific Research Applications

    Biology: Investigated for its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Explored for pharmacological properties, including potential drug candidates.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific cellular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

    Similar Compounds: ).

    Uniqueness: Highlight its distinctive features, such as the butylcarbamoyl group and the specific indole substitution pattern.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 5-(butylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-5-6-9-18-17(21)23-12-7-8-14-13(10-12)15(16(20)22-4)11(2)19(14)3/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)

InChI Key

IDWYBGKTCIELDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC2=C(C=C1)N(C(=C2C(=O)OC)C)C

Origin of Product

United States

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